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molecular formula POCl3<br>Cl3OP B157111 Phosphorus oxychloride CAS No. 10025-87-3

Phosphorus oxychloride

Cat. No. B157111
M. Wt: 153.33 g/mol
InChI Key: XHXFXVLFKHQFAL-UHFFFAOYSA-N
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Patent
US07129239B2

Procedure details

Intermediate 1(b) may then be cyclized to the 6-chloro-purine intermediate 1(c) by treatment with a condensation agent using analogous procedures and conditions described in U.S. Pat. No.4,728,644, incorporated herein by reference. In a preferred method, intermediate 1(b) can be refluxed in a weak acid (e.g., acetic acid) or sulfuric acid in an appropriate solvent (e.g., isopropyl alcohol, toluene) to provide the hydroxy purine intermediate 1(d) followed by refluxing in phosphorous oxychloride, toluene in the presence of phosphorous oxychloride and triethylamine, or 2,6-lutidine in phosphorous oxychloride to give intermediate 1(c). In another preferred method, 1(b) may be directly converted to 1(c) by refluxing in phosphorous oxychloride; an appropriate co-solvent (e.g., toluene) and/or base (e.g., pyridine, triethylamine) may be added to aid in the condensation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N:10](CC)CC)C.[P:15]([Cl:19])([Cl:18])([Cl:17])=[O:16]>>[P:15]([Cl:19])([Cl:18])([Cl:17])=[O:16].[N:10]1[C:5]([CH3:6])=[CH:4][CH:3]=[CH:2][C:1]=1[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(Cl)(Cl)Cl
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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